5-A-RU-PABC-Val-Cit-Fmoc

Beschreibung

BenchChem offers high-quality 5-A-RU-PABC-Val-Cit-Fmoc suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-A-RU-PABC-Val-Cit-Fmoc including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

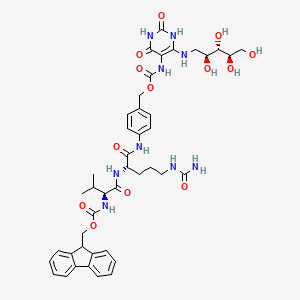

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[2,4-dioxo-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidin-5-yl]carbamoyloxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53N9O13/c1-22(2)33(49-42(62)65-21-29-27-10-5-3-8-25(27)26-9-4-6-11-28(26)29)38(58)48-30(12-7-17-45-40(44)60)37(57)47-24-15-13-23(14-16-24)20-64-43(63)50-34-36(51-41(61)52-39(34)59)46-18-31(54)35(56)32(55)19-53/h3-6,8-11,13-16,22,29-33,35,53-56H,7,12,17-21H2,1-2H3,(H,47,57)(H,48,58)(H,49,62)(H,50,63)(H3,44,45,60)(H3,46,51,52,59,61)/t30-,31-,32+,33-,35-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSKBBAITCBDNC-FAEFUHMUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NC2=C(NC(=O)NC2=O)NCC(C(C(CO)O)O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NC2=C(NC(=O)NC2=O)NC[C@@H]([C@@H]([C@@H](CO)O)O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H53N9O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

903.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 5-A-RU-PABC-Val-Cit-Fmoc: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-A-RU-PABC-Val-Cit-Fmoc, a complex molecule designed for potential applications in targeted drug delivery, particularly in the field of antibody-drug conjugates (ADCs). The synthesis involves a multi-step process, including the preparation of a cleavable dipeptide linker, the synthesis of a modified nucleoside, and the final conjugation of these components. This document details the experimental protocols, presents quantitative data for key synthetic steps, and includes visualizations of the synthetic workflow and a relevant biological signaling pathway.

Overview of the Synthetic Strategy

The synthesis of 5-A-RU-PABC-Val-Cit-Fmoc is a convergent process that involves three main stages:

-

Synthesis of the Fmoc-Val-Cit-PABC-OH linker: This involves the sequential coupling of L-citrulline and L-valine, followed by the attachment of a p-aminobenzyl alcohol (PABA) self-immolative spacer. The N-terminus is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

-

Synthesis of 5-azido-6-D-ribitylaminouracil (5-A-RU): This begins with the synthesis of 5-amino-6-D-ribitylaminouracil, which is then converted to the corresponding 5-azido derivative via a diazotization reaction.

-

Final Conjugation: The Fmoc-Val-Cit-PABC-OH linker is activated and then coupled to the 5-A-RU moiety to yield the final product.

Experimental Protocols

Synthesis of Fmoc-Val-Cit-PABC-OH

This protocol is adapted from an improved methodology for the synthesis of cathepsin B cleavable dipeptide linkers, which avoids epimerization and results in high yields.

Step 1: Synthesis of Fmoc-Cit-PABOH

-

To a solution of L-Citrulline in a mixture of water and THF, add sodium bicarbonate.

-

Slowly add a solution of Fmoc-Cl in THF and stir the mixture at room temperature overnight.

-

After reaction completion, acidify the aqueous phase with HCl to precipitate the Fmoc-L-Citrulline.

-

Dissolve the dried Fmoc-L-Citrulline and p-aminobenzyl alcohol in DMF.

-

Add HATU and DIPEA and stir the reaction mixture at room temperature for 24 hours.

-

Purify the product by flash column chromatography to obtain Fmoc-Cit-PABOH.

Step 2: Synthesis of Fmoc-Val-Cit-PABOH

-

Dissolve Fmoc-Cit-PABOH in DMF and add triethylamine (B128534) to remove the Fmoc protecting group.

-

Monitor the deprotection by TLC. Upon completion, evaporate the solvent.

-

Dissolve the resulting amine (Cit-PABOH) and Fmoc-Val-OSu in DMF and stir at room temperature for 20 hours.

-

Purify the product by flash column chromatography to yield Fmoc-Val-Cit-PABOH as a single diastereomer.[1]

Synthesis of 5-azido-6-D-ribitylaminouracil (5-A-RU)

Step 1: Synthesis of 5-amino-6-D-ribitylaminouracil (5-A-RU)

The synthesis of 5-A-RU is performed starting from 6-chloro-5-nitrouracil and D-ribamine. The subsequent reduction of the nitro group yields 5-A-RU.

Step 2: Synthesis of 5-azido-6-D-ribitylaminouracil (5-A-RU)

This step involves the conversion of the 5-amino group of the uracil (B121893) ring to a 5-azido group via a diazotization-azide displacement reaction, a process analogous to the Sandmeyer reaction.

-

Dissolve 5-amino-6-D-ribitylaminouracil in an acidic aqueous solution (e.g., HCl or H2SO4) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt in situ.

-

In a separate flask, prepare a solution of sodium azide (B81097) (NaN₃) in water.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Nitrogen gas evolution should be observed.

-

Allow the reaction to proceed at low temperature for a specified time, then allow it to warm to room temperature.

-

The crude product can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to yield 5-azido-6-D-ribitylaminouracil.

Synthesis of 5-A-RU-PABC-Val-Cit-Fmoc

Step 1: Activation of Fmoc-Val-Cit-PABC-OH

-

Dissolve Fmoc-Val-Cit-PABC-OH in anhydrous DMF.

-

Add bis(4-nitrophenyl) carbonate and DIPEA to the solution.

-

Stir the reaction mixture at room temperature for 1 hour to form the activated p-nitrophenyl carbonate linker (Fmoc-Val-Cit-PABC-O-PNP).

-

Precipitate the product by adding diethyl ether, collect the solid by filtration, and wash with diethyl ether.

Step 2: Final Coupling

-

Dissolve the activated linker, Fmoc-Val-Cit-PABC-O-PNP, and 5-azido-6-D-ribitylaminouracil in anhydrous DMF.

-

Add a non-nucleophilic base such as DIPEA to facilitate the reaction.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Purify the final product, 5-A-RU-PABC-Val-Cit-Fmoc, by preparative RP-HPLC.

Quantitative Data

The following table summarizes the reported yields for the key synthetic steps. Please note that the yields for the synthesis of 5-A-RU and its final conjugation are based on typical yields for similar reactions and may require optimization for this specific substrate.

| Step | Starting Material | Product | Reagents | Yield (%) | Reference |

| Linker Synthesis | |||||

| Fmoc protection of L-Citrulline | L-Citrulline | Fmoc-L-Citrulline | Fmoc-Cl, NaHCO₃ | >95 | [1] |

| PABC attachment | Fmoc-L-Citrulline | Fmoc-Cit-PABOH | p-aminobenzyl alcohol, HATU, DIPEA | 60-65 | [1] |

| Dipeptide formation | Fmoc-Cit-PABOH | Fmoc-Val-Cit-PABOH | 1. Triethylamine; 2. Fmoc-Val-OSu | 85-95 | [1] |

| Nucleoside Modification | |||||

| Synthesis of 5-A-RU | 6-chloro-5-nitrouracil | 5-amino-6-D-ribitylaminouracil | 1. D-ribamine; 2. Reduction | - | - |

| Azidation of 5-A-RU | 5-amino-6-D-ribitylaminouracil | 5-azido-6-D-ribitylaminouracil | NaNO₂, HCl, NaN₃ | - | - |

| Final Conjugation | |||||

| Activation of Linker | Fmoc-Val-Cit-PABC-OH | Fmoc-Val-Cit-PABC-O-PNP | bis(4-nitrophenyl) carbonate, DIPEA | ~89 | [2] |

| Final Coupling | Fmoc-Val-Cit-PABC-O-PNP | 5-A-RU-PABC-Val-Cit-Fmoc | 5-azido-6-D-ribitylaminouracil, DIPEA | - | - |

Yields for steps involving 5-A-RU are not explicitly reported in the literature for this specific substrate and represent estimates based on similar transformations.

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow for the preparation of 5-A-RU-PABC-Val-Cit-Fmoc.

Caption: Synthetic workflow for 5-A-RU-PABC-Val-Cit-Fmoc.

ADC Mechanism of Action

The Val-Cit linker is designed to be cleaved by Cathepsin B, an enzyme that is often overexpressed in the lysosomes of cancer cells. This targeted cleavage is a key aspect of the mechanism of action for ADCs utilizing this linker.

Caption: General mechanism of action for an ADC with a cleavable linker.

Cathepsin B Signaling in Cancer

Cathepsin B is implicated in various signaling pathways that promote cancer progression, including invasion and metastasis. Its overexpression in the tumor microenvironment makes it an attractive target for enzyme-cleavable linkers.

Caption: Role of Cathepsin B in cancer progression signaling.[2][3]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Stability and Solubility of 5-A-RU-PABC-Val-Cit-Fmoc

This technical guide provides a detailed examination of the stability and solubility characteristics of the 5-A-RU-PABC-Val-Cit-Fmoc molecule. This compound is a sophisticated chemical entity, likely serving as a prodrug or a component within a larger bioconjugate system, such as an antibody-drug conjugate (ADC). Understanding its stability and solubility is paramount for its effective application in research and drug development.

The molecule can be deconstructed into three key functional units:

-

5-A-RU (5-amino-6-D-ribitylaminouracil): A precursor to bacterial riboflavin (B1680620) and an activator of mucosal-associated invariant T (MAIT) cells.[1]

-

PABC-Val-Cit (Valine-Citrulline-p-aminobenzyloxycarbonyl): A cathepsin B-cleavable dipeptide linker coupled with a self-immolative spacer. This linker is designed for specific enzymatic cleavage, leading to the release of the payload.

-

Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for amines, commonly used in peptide synthesis to temporarily block reactive sites.

Stability Profile

The overall stability of 5-A-RU-PABC-Val-Cit-Fmoc is governed by the individual stabilities of its constituent parts, particularly the cleavable linker and the protecting group.

Val-Cit-PABC Linker Stability

The Val-Cit-PABC linker is engineered to be stable in systemic circulation but susceptible to cleavage by specific enzymes within the target cell's lysosome.

Intracellular Cleavage: The primary mechanism of action for this linker is the cleavage of the peptide bond between Citrulline (Cit) and the PABC spacer by lysosomal proteases, most notably Cathepsin B.[2][3] This enzymatic cleavage initiates a cascade that leads to the release of the 5-A-RU payload.

Plasma Stability: While generally stable in human plasma, the Val-Cit-PABC linker has shown significant instability in rodent plasma (mouse and rat).[4][5] This is primarily due to the activity of carboxylesterase 1c (Ces1c), which can prematurely cleave the linker, leading to off-target release of the payload.[4] This is a critical consideration for preclinical in vivo studies.

Fmoc Protecting Group Stability

The Fmoc group is a well-characterized amine protecting group, known for its specific lability under basic conditions.

-

Acid Stability: The Fmoc group is stable to acidic conditions, which allows for the use of acid-labile protecting groups for other functionalities within a molecule.[5][6]

-

Base Lability: It is readily cleaved by weak bases, most commonly a solution of piperidine (B6355638) (typically 20%) in an organic solvent like dimethylformamide (DMF).[5][6] The deprotection occurs via a β-elimination mechanism.

Carbamate (B1207046) Linkage Stability

The 5-A-RU payload is connected to the PABC spacer via a carbamate bond. This bond is designed to be stable until the PABC spacer is unmasked following the cleavage of the Val-Cit dipeptide. Once the Val-Cit sequence is cleaved, the PABC moiety undergoes a spontaneous 1,6-elimination reaction, which in turn cleaves the carbamate bond and releases the 5-A-RU payload in its unmodified form.[7]

Solubility Profile

The solubility of 5-A-RU-PABC-Val-Cit-Fmoc is a critical parameter for its handling, formulation, and bioavailability. Given the complex structure with both hydrophilic (ribityl chain) and hydrophobic (Fmoc, PABC) moieties, its solubility can be challenging.

Most cytotoxic drugs and complex linkers used in ADCs are hydrophobic, which can lead to aggregation and reduced solubility in aqueous solutions.[][9] The Fmoc group, in particular, contributes significantly to the hydrophobicity of the molecule.

Quantitative solubility data for the entire molecule in various buffer systems is not extensively available in the public domain. However, chemical suppliers provide solubility information in organic solvents.

Quantitative Data Summary

The following tables summarize the available quantitative data on the stability and solubility of 5-A-RU-PABC-Val-Cit-Fmoc and its components.

| Parameter | Solvent System | Value | Reference(s) |

| Solubility | DMSO | 120-150 mg/mL | [4][10] |

| DMSO | 80 mg/mL (Sonication recommended) | [11] | |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.75 mg/mL (Clear solution) | [10] | |

| 10% DMSO, 90% Corn Oil | ≥ 3.75 mg/mL (Clear solution) | [10] | |

| Storage Stability (in solvent) | -80°C | 6 months | [10] |

| -20°C | 1 month | [10] |

Table 1: Solubility and Storage Stability of 5-A-RU-PABC-Val-Cit-Fmoc

| Linker System | Plasma Source | Stability Profile | Key Enzyme(s) Involved | Reference(s) |

| Val-Cit-PABC | Human | Generally stable | - | [5] |

| Mouse/Rat | Unstable, leading to premature payload release | Carboxylesterase 1c (Ces1c) | [4][5] | |

| Fmoc Group | Acidic (e.g., TFA) | Stable | - | [6] |

| Basic (e.g., 20% Piperidine in DMF) | Labile, rapid cleavage | - | [5][6] |

Table 2: General Stability of Linker and Protecting Group Components

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of stability and solubility.

Plasma Stability Assay for Val-Cit-PABC Linker

This protocol outlines a general method to assess the stability of a Val-Cit-PABC-linked compound in plasma.

Methodology:

-

Incubation: The test compound (e.g., an ADC containing the linker) is incubated in plasma (human, rat, or mouse) at a concentration of 0.125 mg/mL at 37°C.[1]

-

Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 72 hours).

-

Analysis: The amount of intact compound is quantified using techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.[1][12] HIC can separate ADC species with different drug-to-antibody ratios (DAR), providing a measure of payload loss.

-

Data Analysis: The percentage of intact compound remaining is plotted against time to determine the stability profile and half-life.

Enzymatic Cleavage Assay for Val-Cit-PABC Linker

This assay determines the susceptibility of the linker to cleavage by a specific protease like Cathepsin B.

Methodology:

-

Enzyme Activation: Human Cathepsin B is activated in an acidic buffer (e.g., 50 mM sodium acetate, pH 5.0) with a reducing agent like DTT.

-

Reaction Initiation: The test compound is added to the activated enzyme solution and incubated at 37°C.

-

Time Points: Samples are taken at different time intervals and the reaction is quenched.

-

Quantification: The amount of released payload is quantified using a validated LC-MS/MS method.[7]

-

Kinetic Analysis: The concentration of the released payload is plotted over time to determine the cleavage kinetics.

Fmoc Deprotection Kinetics Assay

This protocol can be used to monitor the removal of the Fmoc group.

Methodology:

-

Reaction Setup: The Fmoc-protected compound is dissolved in a solution of 20% piperidine in DMF.[13]

-

Time Sampling: Aliquots are taken at various time points (e.g., 0, 1, 3, 5 minutes).[13]

-

Analysis: The aliquots are analyzed by RP-HPLC, monitoring the disappearance of the starting material and the appearance of the deprotected product. The formation of the dibenzofulvene-piperidine adduct can also be monitored by UV spectroscopy at approximately 300 nm.[6][13]

Equilibrium Solubility Assessment (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound.

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a specific buffer solution (e.g., phosphate-buffered saline at various pH values).

-

Equilibration: The mixture is agitated (e.g., in a shaker bath) at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a suitable analytical method, such as HPLC-UV.

Visualizations

Cleavage Mechanism of 5-A-RU-PABC-Val-Cit

The following diagram illustrates the enzymatic cleavage of the Val-Cit linker and the subsequent self-immolation of the PABC spacer to release the 5-A-RU payload.

Caption: Intracellular cleavage pathway of the Val-Cit-PABC linker.

Fmoc Deprotection Workflow

This diagram shows the general workflow for the base-mediated removal of the Fmoc protecting group.

Caption: Fmoc group removal via base treatment.

Factors Influencing Stability and Solubility

This diagram illustrates the logical relationships between the molecular components and the key properties of stability and solubility.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. researchgate.net [researchgate.net]

- 6. cytivalifesciences.com [cytivalifesciences.com]

- 7. researchgate.net [researchgate.net]

- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 5-A-RU-PABC-Val-Cit-Fmoc | TargetMol [targetmol.com]

- 12. researchgate.net [researchgate.net]

- 13. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

An In-depth Technical Guide on the Role of the PABC Linker in Drug-Conjugate Design

Prepared for: Researchers, Scientists, and Drug Development Professionals

Core Subject: 5-A-RU-PABC-Val-Cit-Fmoc

Abstract

This technical guide provides a detailed examination of the p-aminobenzyloxycarbonyl (PABC) linker within the context of the representative molecule, 5-A-RU-PABC-Val-Cit-Fmoc. The PABC linker functions as a critical self-immolative spacer, a cornerstone of modern cleavable linker systems used in targeted therapies like antibody-drug conjugates (ADCs). Its primary role is to ensure the traceless release of an unmodified payload following a specific enzymatic trigger. This document deconstructs the molecular components, elucidates the chemical mechanism of the PABC linker, presents quantitative data on linker performance, and provides detailed experimental protocols for synthesis and evaluation. The guide is intended to serve as a comprehensive resource for professionals engaged in the research and development of next-generation drug conjugates.

Introduction to Linker Technology in Drug Conjugates

The efficacy and safety of targeted drug conjugates, particularly antibody-drug conjugates (ADCs), are critically dependent on the linker connecting the targeting moiety (e.g., an antibody) to the cytotoxic payload.[1] An ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet be capable of efficiently liberating the active drug at the target site.[2][3]

Cleavable linkers are designed to be selectively processed by triggers prevalent in the target microenvironment, such as the acidic pH or the high concentration of specific enzymes within the lysosomes of cancer cells.[2] The Valine-Citrulline (Val-Cit) dipeptide linked to a PABC spacer is one of the most successful and widely implemented cleavable linker systems in both approved and investigational ADCs.[4][5][6] This system leverages the overexpression of lysosomal proteases like Cathepsin B in many tumor types to initiate payload release.[7]

Deconstruction of 5-A-RU-PABC-Val-Cit-Fmoc

The molecule 5-A-RU-PABC-Val-Cit-Fmoc comprises several distinct functional units, each with a specific role. Its structure suggests it is a synthetic intermediate used in the construction of a complete drug-linker system for conjugation.

-

5-A-RU (5-Azacytidine Ribonucleoside Unit): This is the putative cytotoxic payload. 5-Azacytidine is a nucleoside analogue of cytidine (B196190) that acts as a DNA methyltransferase inhibitor, making it a potent antineoplastic agent.[8][9]

-

PABC (p-Aminobenzyloxycarbonyl): The core subject of this guide, PABC is a self-immolative spacer. It directly connects to the payload (5-A-RU) via a carbamate (B1207046) bond and serves as the linchpin for its traceless release.[5][10]

-

Val-Cit (Valine-Citrulline): This dipeptide sequence functions as the enzymatic trigger. It is specifically designed to be recognized and cleaved by the lysosomal protease Cathepsin B.[4][7] The cleavage event unmasks the trigger for the PABC linker's self-immolation.

-

Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is a standard base-labile protecting group used in solid-phase peptide synthesis (SPPS).[11][12] Its presence on the N-terminus of the Valine residue indicates that this molecule is a synthetic precursor, not the final conjugate ready for attachment to an antibody.[13]

The Core Function of the PABC Linker

The PABC linker is a "self-immolative" or "self-eliminating" system. This means that once its triggering mechanism is activated, it undergoes a spontaneous, thermodynamically favorable cascade of reactions to release the payload without requiring further enzymatic assistance.[14][15]

The Chemical Mechanism of Release

The release mechanism is a two-step process initiated after the ADC is internalized by a target cell and trafficked to the lysosome.

-

Enzymatic Cleavage: The high concentration of Cathepsin B in the lysosome cleaves the amide bond between the Citrulline residue and the PABC's amino group.[4] This cleavage is the primary activation step.

-

Self-Immolation: The cleavage unmasks a free aniline (B41778) nitrogen on the PABC moiety. This aniline nitrogen is a strong electron-donating group. It initiates a spontaneous 1,6-elimination reaction through an electron cascade mechanism.[14][16] The aromatic system pushes electrons through the benzylic position, breaking the carbamate bond that attaches the payload. This process releases the unmodified payload (5-A-RU), carbon dioxide, and the remnant of the linker.

Importance of Traceless Release

The self-immolative nature of the PABC linker is paramount because many cytotoxic payloads have highly specific structures required for target engagement. If a fragment of the linker (a "stub") were to remain attached to the drug after cleavage, it could sterically hinder the drug's interaction with its intracellular target (e.g., DNA), drastically reducing or even abrogating its therapeutic activity.[5] The PABC system ensures the release of the payload in its native, fully active form.

Quantitative Analysis of PABC Linker Performance

The performance of a linker system is defined by its stability in circulation and its efficiency of cleavage at the target site. While data for the specific 5-A-RU conjugate is not publicly available, extensive research on Val-Cit-PABC systems with other payloads provides reliable benchmarks.

A significant challenge in preclinical development is the observed instability of the Val-Cit-PABC linker in rodent plasma, which is not seen in human plasma.[6][17] This is due to cleavage by the murine enzyme Carboxylesterase 1C (Ces1C).[18][19] This discrepancy is a critical consideration when translating results from mouse models.

Table 1: Representative Stability of Val-Cit-PABC Linked Conjugates

| Plasma Source | Incubation Time | Linker System | % Intact ADC Remaining | Reference(s) |

|---|---|---|---|---|

| Mouse | 7 days | Standard Val-Cit-PABC | 5 - 30% | [19][20] |

| Human | 7 days | Standard Val-Cit-PABC | >95% | [3] |

| Mouse | 14 days | Modified (e.g., Glu-Val-Cit) | >95% |[20] |

Table 2: Representative Cathepsin B Cleavage Kinetics

| Conjugate | Enzyme | Incubation Time | % Payload Release | Reference(s) |

|---|---|---|---|---|

| Model Val-Cit-PABC-Drug | Cathepsin B (20 nM) | 4 hours | >90% | [21] |

| Model Val-Cit-PABC-Drug | Papain | 8 hours | ~100% | [22] |

| Control (No Enzyme) | Buffer Only | 24 hours | <2% |[3][22] |

Experimental Protocols

Protocol: Synthesis of Fmoc-Val-Cit-PABC Intermediate

This protocol provides a general methodology for synthesizing the drug-linker intermediate. The synthesis of Mc-Val-Cit-PABOH linker has been reported to proceed in six steps from L-Citrulline with an overall yield of 50%.[23] A key improvement in modern syntheses is the use of coupling reagents like HATU to incorporate the PABC spacer before dipeptide formation, which avoids undesirable epimerization.[13][23]

General Steps:

-

Preparation of Fmoc-Cit-PABOH: A solution of Fmoc-Cit-OH is reacted with p-aminobenzyl alcohol in the presence of a coupling agent (e.g., HATU) in an appropriate solvent like dimethylformamide (DMF).

-

Fmoc Deprotection of Citrulline: The Fmoc group is removed from the citrulline residue using a solution of 20% piperidine (B6355638) in DMF to expose the free amine.[13]

-

Dipeptide Formation: The resulting H-Cit-PABOH is then coupled with an activated ester of Fmoc-Valine (e.g., Fmoc-Val-OSu) to form the protected dipeptide, Fmoc-Val-Cit-PABOH.[13]

-

Payload Conjugation: The hydroxyl group of the PABC moiety is typically activated (e.g., with p-nitrophenyl chloroformate to form a carbonate) before reaction with an amine or hydroxyl group on the payload (5-A-RU) to form the final carbamate linkage.

Protocol: In Vitro Cathepsin B Cleavage Assay

This assay is used to confirm that the linker is susceptible to enzymatic cleavage and to determine the rate of payload release.[7][]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 25-50 mM MES or sodium acetate, pH 5.0-6.0.[21][25]

-

Activation Buffer: Assay Buffer supplemented with a reducing agent like 5 mM Dithiothreitol (DTT), prepared fresh.[25]

-

Enzyme Solution: Recombinant human Cathepsin B is reconstituted in Activation Buffer and pre-incubated for ~15 minutes at room temperature to ensure full activity.[25]

-

-

Reaction Setup:

-

The drug-linker conjugate (or full ADC) is diluted to a final concentration of approximately 1-10 µM in Assay Buffer.[7][21]

-

The reaction is initiated by adding activated Cathepsin B to a final concentration of ~20-100 nM.[7][21] Control wells without the enzyme should be included.

-

The reaction mixture is incubated at 37°C.

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 1, 4, 8, 24 hours), an aliquot of the reaction is removed.

-

The enzymatic reaction is immediately quenched by adding an equal volume of a strong acid, such as 2% formic acid.[21]

-

-

Quantification:

-

The samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

The amount of released payload (5-A-RU) is quantified by comparing its peak area to a standard curve of the pure compound.[20]

-

Conclusion

The PABC linker is an elegant and highly effective chemical tool that enables the conditional and traceless release of therapeutic payloads. Its role as a self-immolative spacer within the 5-A-RU-PABC-Val-Cit-Fmoc construct is to act as the final, crucial link in a release cascade that is initiated by tumor-associated enzymes. By undergoing a rapid, spontaneous 1,6-elimination following the Cathepsin B-mediated cleavage of the Val-Cit trigger, the PABC linker ensures that the 5-Azacytidine payload is delivered to its intracellular target in its most potent, unmodified form. Understanding the mechanism, stability, and synthetic considerations of the PABC linker is fundamental for researchers and scientists dedicated to advancing the field of targeted drug delivery and developing safer, more effective therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 3. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. preprints.org [preprints.org]

- 7. benchchem.com [benchchem.com]

- 8. Azacytidine | C8H12N4O5 | CID 9444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

- 14. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 15. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. benchchem.com [benchchem.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

A Technical Guide to the Cathepsin B-Mediated Cleavage of the Val-Cit-PABC Linker System

Audience: Researchers, scientists, and drug development professionals.

This technical guide offers an in-depth examination of the enzymatic cleavage of the valine-citrulline (Val-Cit) dipeptide linker by the lysosomal protease Cathepsin B. This mechanism is a critical component in the design of advanced targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), where it enables the conditional release of a cytotoxic payload within the target cell. The focus of this document is the specific conjugate structure represented by 5-A-RU-PABC-Val-Cit-Fmoc, providing a detailed overview of the cleavage mechanism, relevant quantitative data, and comprehensive experimental protocols.

Note: The payload "5-A-RU" (presumably 5-aminoribosyluracil) and the presence of a terminal Fmoc protecting group are not commonly described in the context of final ADC constructs for cleavage assays. This guide will address the core cleavage mechanism of the well-established Val-Cit-PABC system, treating "5-A-RU" as a generic payload and discussing the role of the Fmoc group in the context of chemical synthesis.

Core Components and Their Roles

The efficacy of this cleavable linker system relies on the interplay of several key components:

-

Cathepsin B: A cysteine protease predominantly found in the lysosomes of cells.[] Its primary biological function is protein degradation within this acidic organelle (pH 4.5-5.5).[2] Critically for targeted therapy, Cathepsin B is often overexpressed in numerous tumor types, making it an ideal enzymatic trigger for drug release.[][3] Its activity is driven by a Cys-His catalytic dyad in its active site.[2]

-

Val-Cit Dipeptide: This dipeptide sequence is the specific recognition and cleavage site for Cathepsin B.[]

-

PABC (p-Aminobenzyl Carbamate) Spacer: A "self-immolative" linker.[] It serves two purposes: it connects the dipeptide to the payload and, upon cleavage of the dipeptide, it undergoes a rapid, spontaneous electronic cascade to release the payload in its unmodified, active form.[4][5] This prevents a "stub" of the linker from remaining on the drug, which could otherwise reduce its efficacy.[5][6]

-

Fmoc (Fluorenylmethyloxycarbonyl chloride): A common amine-protecting group used during peptide synthesis. In the synthesis of the Val-Cit-PABC linker, Fmoc is typically used to protect the N-terminus of valine during coupling reactions and is removed in a subsequent step. Its presence on a final conjugate for cleavage analysis is atypical but would not prevent the core enzymatic action on the Cit-PABC bond.

Mechanism of Payload Release

The release of the payload is a two-stage process involving enzymatic cleavage followed by chemical self-immolation.

-

Enzymatic Cleavage: After an ADC is internalized by a target cell and trafficked to the lysosome, the acidic environment and high concentration of active Cathepsin B facilitate the hydrolysis of the peptide bond between the C-terminus of the citrulline residue and the nitrogen atom of the PABC spacer.[2][7]

-

Self-Immolation: The cleavage event generates an unstable p-aminobenzyl alcohol intermediate.[2] This intermediate rapidly undergoes a spontaneous 1,6-elimination reaction, which fragments the spacer to release the active payload, carbon dioxide, and an aromatic remnant.[2][4] This traceless release mechanism is a hallmark of the PABC spacer's utility.[2]

Caption: Mechanism of Cathepsin B cleavage and subsequent payload release.

Quantitative Data on Linker Cleavage

While kinetic parameters for the exact 5-A-RU-PABC-Val-Cit-Fmoc conjugate are not available in published literature, data from analogous substrates provide valuable insight into the efficiency of Cathepsin B cleavage. The Michaelis-Menten constants (Km and kcat) describe the affinity of the enzyme for the substrate and the catalytic turnover rate, respectively.

| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |

| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ | Represents the canonical cleavable linker.[8] |

| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ | Shows lower efficiency compared to Val-Cit.[8] |

| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ | Another efficient dipeptide substrate.[8] |

| Z-Arg-Arg-AMC | - | - | - | A reference substrate used for assessing Cathepsin B activity.[9] |

| Z-Phe-Arg-AMC | - | - | - | A broad-spectrum cysteine protease substrate.[9] |

| Data is derived from model systems and may not be directly transferable to large ADC constructs but is useful for comparative purposes.[8] |

Linker Specificity and Critical Considerations

Although the Val-Cit linker was designed for Cathepsin B, it is not exclusively cleaved by this enzyme.

-

Redundancy: Gene knockout studies have demonstrated that other lysosomal cysteine proteases, including Cathepsin L, S, and F, can also process the Val-Cit linker.[2][3][5] This redundancy can be beneficial, as it makes therapeutic resistance due to the loss of a single protease less likely.[2]

-

Off-Target Cleavage: The Val-Cit linker can be susceptible to premature cleavage in circulation by other enzymes, which can lead to off-target toxicity.[2] Notable examples include human neutrophil elastase and, particularly in preclinical mouse models, the carboxylesterase Ces1C.[3][5][10] This instability in mouse plasma is a critical consideration during the evaluation of ADCs.[10]

Experimental Protocol: In Vitro Cathepsin B Cleavage Assay

This protocol outlines a standard methodology to quantify the release of a payload from a conjugate in the presence of purified Cathepsin B.

Objective: To determine the rate and extent of payload release from a Val-Cit-PABC-containing conjugate upon incubation with recombinant human Cathepsin B.

Materials:

-

Test Conjugate (e.g., 5-A-RU-PABC-Val-Cit-Fmoc)

-

Purified/Recombinant Human Cathepsin B[11]

-

Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0-6.0 (Optimal pH for Cathepsin B is acidic[8])

-

Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (B142953) (DTT)[11][12]

-

Quenching Solution: Cold acetonitrile (B52724) containing a suitable internal standard for analytical quantification.[11]

-

LC-MS/MS or HPLC system for analysis.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution (e.g., 1-10 mM) of the test conjugate in an appropriate solvent like DMSO.

-

Activate Cathepsin B by pre-incubating it in Activation Buffer for ~15 minutes at 37°C.

-

Dilute the activated Cathepsin B in the Assay Buffer to a working concentration. A typical final concentration in the reaction is 20 nM.[11][12]

-

Prepare the test conjugate in Assay Buffer. A typical final concentration is 1-10 µM.[11]

-

Pre-warm all solutions to 37°C.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube or 96-well plate, combine the test conjugate solution with the activated Cathepsin B solution to initiate the reaction.

-

Incubate the reaction mixture at 37°C.

-

At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[2]

-

-

Reaction Quenching:

-

Immediately terminate the reaction at each time point by adding a 3-4 fold excess of the cold Quenching Solution to the aliquot.[11]

-

Vortex thoroughly and centrifuge the samples at high speed (e.g., >10,000 x g) to precipitate the enzyme and any larger antibody fragments.

-

-

Sample Analysis:

-

Carefully collect the supernatant for analysis.

-

Analyze the samples by LC-MS/MS or a validated HPLC method to quantify the concentration of the released payload relative to the internal standard.

-

Plot the concentration of the released payload against time to determine the cleavage rate.

-

Caption: Experimental workflow for an in vitro Cathepsin B cleavage assay.

Overview of Synthesis

The synthesis of a drug-linker construct like Mc-Val-Cit-PABC-Payload is a multi-step process. An improved synthetic route reported in the literature involves six steps starting from L-Citrulline with a 50% overall yield.[13] In this process, the PABC spacer is first coupled, followed by the formation of the dipeptide.[13] This specific sequence helps to avoid the undesirable epimerization (racemization) at the citrulline stereocenter.[13] The Fmoc group would be used to protect the N-terminus of valine during its coupling to the citrulline-PABC intermediate and would be removed prior to the addition of any further components, such as a maleimidocaproyl (Mc) group used for antibody conjugation.

Conclusion

The Cathepsin B-mediated cleavage of the Val-Cit-PABC linker is a robust and clinically validated strategy for achieving tumor-specific release of cytotoxic payloads. The system's success hinges on the overexpression of Cathepsin B in cancer cells and the elegant, two-stage release mechanism involving specific enzymatic hydrolysis followed by rapid, traceless self-immolation of the PABC spacer. A thorough understanding of the kinetics, potential for off-target cleavage, and standardized protocols for in vitro validation are essential for the successful design and development of next-generation targeted therapeutics utilizing this powerful linker technology.

References

- 2. benchchem.com [benchchem.com]

- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. preprints.org [preprints.org]

- 7. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

understanding the 5-A-RU moiety in 5-A-RU-PABC-Val-Cit-Fmoc

An In-depth Technical Guide to the 5-A-RU Moiety in 5-A-RU-PABC-Val-Cit-Fmoc

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecule 5-A-RU-PABC-Val-Cit-Fmoc is a sophisticated prodrug designed to deliver the mucosal-associated invariant T (MAIT) cell activator, 5-amino-6-D-ribitylaminouracil (5-A-RU). 5-A-RU is a precursor in the bacterial biosynthesis of riboflavin (B1680620) (Vitamin B2) and can potently activate MAIT cells, a class of innate-like T cells, after forming Schiff base adducts with small molecules like methylglyoxal (B44143) (MG) and glyoxal[1][2][3]. However, the inherent instability of 5-A-RU, which is prone to autoxidation, presents a significant challenge for its therapeutic and research applications[1][4].

This technical guide delves into the core component of this prodrug, the 5-A-RU moiety, and the innovative linker technology employed to enhance its stability and efficacy. The prodrug design utilizes a cleavable linker system, Valine-Citrulline-p-aminobenzyl carbamate (B1207046) (Val-Cit-PABC), to ensure the targeted release of 5-A-RU within the cellular environment[1]. This approach not only overcomes the stability issues of 5-A-RU but also demonstrates an enhanced MAIT cell activation profile[1][5].

Core Components and Mechanism of Action

The 5-A-RU-PABC-Val-Cit-Fmoc molecule is comprised of several key functional units:

-

5-A-RU (5-amino-6-D-ribitylaminouracil): The active payload. It is a precursor to the potent MAIT cell antigens 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU) and 5-(2-oxoethylideneamino)-6-D-ribitylaminouracil (5-OE-RU), formed via non-enzymatic condensation with methylglyoxal and glyoxal, respectively[6].

-

PABC (p-aminobenzyl carbamate): A self-immolative spacer. This unit connects the 5-A-RU payload to the dipeptide linker and is designed to release the payload in an unmodified form following enzymatic cleavage of the linker[].

-

Val-Cit (Valine-Citrulline): A dipeptide linker that is specifically cleaved by lysosomal proteases, most notably Cathepsin B[]. This ensures that the release of the payload occurs primarily within the lysosomal compartment of target cells.

-

Fmoc (Fluorenylmethyloxycarbonyl): A protecting group, typically used during chemical synthesis, that is removed in the final active molecule.

The prodrug is designed to be stable in its intact form. Upon cellular uptake, it is trafficked to the lysosomes, where Cathepsin B cleaves the Val-Cit linker. This cleavage event triggers the self-immolation of the PABC spacer, leading to the release of free 5-A-RU. The released 5-A-RU can then react with endogenous small molecules like methylglyoxal to form the active MAIT cell antigens.

Quantitative Data

The following table summarizes the quantitative data regarding the activity and stability of the 5-A-RU prodrug and its precursors.

| Parameter | Molecule | Value | Conditions | Reference |

| MAIT Cell Activation (EC50) | 5-OP-RU | 3–500 pM | In vitro human PBMC assay | [8] |

| Water-stable synthetic antigen | 2 nM | In vitro human PBMC assay | [8] | |

| Stability (Half-life in water) | 5-OP-RU | 1.5 hours | 37 °C | [8] |

| Stability in Mouse Plasma | Sulfatase-cleavable linker conjugate | > 7 days | [9] | |

| Val-Ala and Val-Cit linker conjugates | Hydrolyzed within 1 hour | [9] | ||

| In Vitro Cleavage by Cathepsin B | cBu-Cit-containing linkers | >75% suppression by Cathepsin B inhibitor | [9] | |

| Val-Cit-containing linkers | <15% suppression by single-protease inhibitors | [9] |

Experimental Protocols

Synthesis of Fmoc-Val-Cit-PAB

A general method for the synthesis of the linker portion of the molecule is as follows[10]:

-

A solution of Fmoc-Cit-PABOH (0.2 M in dimethylformamide, DMF) is prepared.

-

Piperidine (B6355638) (5.0 equivalents) is added, and the mixture is stirred at room temperature for 5 hours to remove the Fmoc group from citrulline.

-

Excess DMF and piperidine are removed under reduced pressure.

-

The resulting residue is dissolved in DMF (0.1 M).

-

Fmoc-Val-OSu is added, and the reaction is stirred at room temperature for 20 hours.

-

The final product is purified by flash column chromatography.

Note: The synthesis of the full 5-A-RU-PABC-Val-Cit-Fmoc prodrug involves the additional step of conjugating 5-A-RU to the PABC linker.

In Vitro Linker Cleavage Assay

This protocol is designed to evaluate the cleavage of the Val-Cit linker by lysosomal proteases[11]:

-

Materials: ADC construct, rat or human liver lysosomal fractions, Cathepsin B inhibitor (optional), assay buffer (100 mM sodium acetate, pH 5.0, with 10 mM DTT), LC-MS system.

-

Methodology:

-

Prepare a reaction mixture containing the ADC (~10 µM) in the assay buffer.

-

Add the lysosomal fraction to initiate the reaction. A control with a Cathepsin B inhibitor can be included.

-

Incubate the samples at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot and stop the reaction with an equal volume of cold acetonitrile.

-

Centrifuge the samples to pellet proteins.

-

Analyze the supernatant by LC-MS to quantify the released payload.

-

MAIT Cell Activation Assay

This protocol measures the ability of the prodrug to activate MAIT cells in vitro[12][13]:

-

Materials: Human peripheral blood mononuclear cells (PBMCs), 5-A-RU prodrug, methylglyoxal (MG), anti-CD69 antibody, MR1-tetramer, flow cytometer.

-

Methodology:

-

Isolate PBMCs from healthy donors.

-

Culture PBMCs in the presence of the 5-A-RU prodrug and MG. A control with no ligand should be included.

-

Incubate for a specified period (e.g., 15 hours).

-

Stain the cells with fluorescently labeled antibodies against CD3, TCRβ, and CD69, as well as an MR1-tetramer to identify MAIT cells.

-

Analyze the cells by flow cytometry to determine the percentage of CD69-positive MAIT cells.

-

Visualizations

Logical Relationship of 5-A-RU-PABC-Val-Cit-Fmoc Components

Caption: Molecular components and their linkage.

Experimental Workflow for MAIT Cell Activation Assay

Caption: Workflow for assessing MAIT cell activation.

Signaling Pathway for MAIT Cell Activation by 5-A-RU Prodrug

Caption: MAIT cell activation pathway.

References

- 1. The Chemical Synthesis, Stability, and Activity of MAIT Cell Prodrug Agonists That Access MR1 in Recycling Endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo [frontiersin.org]

- 4. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MAIT Cell Activation and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stabilizing short-lived Schiff base derivatives of 5-aminouracils that activate mucosal-associated invariant T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. biorxiv.org [biorxiv.org]

- 13. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Fmoc Protection in the Synthesis of a Novel MAIT Cell Agonist Prodrug

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 5-A-RU-PABC-Val-Cit-Fmoc, a sophisticated prodrug designed to deliver the mucosal-associated invariant T (MAIT) cell agonist, 5-amino-6-D-ribitylaminouracil (5-A-RU). A central element of this synthesis is the strategic use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is essential for the sequential construction of the enzyme-cleavable Valine-Citrulline dipeptide linker. This document provides a comprehensive overview of the synthesis, detailed experimental protocols, and the mechanism of action, highlighting the critical function of Fmoc chemistry in developing advanced immunotherapeutics.

Introduction: The Need for a Stable MAIT Cell Agonist

Mucosal-associated invariant T (MAIT) cells are a class of innate-like T cells that recognize microbial-derived metabolites from the riboflavin (B1680620) (Vitamin B2) synthesis pathway.[1][2][3] The precursor molecule 5-amino-6-D-ribitylaminouracil (5-A-RU) can react with glyoxal (B1671930) or methylglyoxal (B44143) to form potent MAIT cell antigens.[4][5] However, 5-A-RU is notoriously unstable, undergoing rapid autoxidation, which complicates its use in biological studies and limits its therapeutic potential.[6][7]

To overcome this instability, a prodrug strategy has been developed.[7][8] This approach involves masking the reactive 5-amino group of 5-A-RU with a linker system that is stable in circulation but can be selectively cleaved within the target cellular environment. The 5-A-RU-PABC-Val-Cit-Fmoc construct utilizes a well-established linker technology from the field of antibody-drug conjugates (ADCs), comprising a cathepsin B-cleavable Valine-Citrulline (Val-Cit) dipeptide and a self-immolative p-aminobenzyloxycarbonyl (PABC) spacer.[9][10][11] Upon enzymatic cleavage of the Val-Cit peptide in the lysosome, the PABC spacer spontaneously decomposes, releasing the active 5-A-RU molecule.[7][8]

The synthesis of this complex molecule is a multi-step process where precise control over reactive functional groups is paramount. The Fmoc protecting group plays a pivotal role in this process, enabling the specific and efficient assembly of the dipeptide linker.[12]

The Role of Fmoc Protection in the Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for amines, which is a cornerstone of modern solid-phase and solution-phase peptide synthesis.[1] Its utility in the synthesis of the Val-Cit-PABC linker is multifaceted:

-

Orthogonality: The Fmoc group is stable under the acidic and coupling conditions used for peptide synthesis but is selectively removed by mild bases, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF).[12] This orthogonality allows for the sequential addition of amino acids without disturbing other protecting groups on the amino acid side chains.

-

Mild Deprotection Conditions: Removal of the Fmoc group under mild basic conditions prevents the degradation of sensitive functional groups within the molecule, ensuring the integrity of the peptide chain and the PABC spacer.[12]

-

Monitoring: The dibenzofulvene byproduct released during Fmoc deprotection is UV-active, allowing for real-time monitoring of the reaction's completion.[1]

In the context of the 5-A-RU prodrug synthesis, Fmoc protection is indispensable for building the Val-Cit dipeptide linker in a controlled, stepwise manner.

Synthesis Pathway Overview

The synthesis of 5-A-RU-PABC-Val-Cit-Fmoc can be logically divided into three main stages:

-

Synthesis of the MAIT cell agonist precursor, 5-A-RU.

-

Assembly of the Fmoc-protected linker, Fmoc-Val-Cit-PABC-OH.

-

Activation of the linker and final conjugation with 5-A-RU.

The following diagram illustrates the overall workflow.

Experimental Protocols & Data

The following sections provide detailed, representative protocols for each stage of the synthesis.

Stage 1: Synthesis of 5-Amino-6-D-ribitylaminouracil (5-A-RU)

This procedure involves the reduction of a nitro-uracil precursor.[1]

Protocol 1: Reduction to 5-A-RU

-

Dissolve 5-nitro-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)-pyrimidine-2,4(1H,3H)-dione (1.0 eq) in deionized water.

-

Add a catalytic amount of 2N aqueous KOH.

-

Add sodium hydrosulfite (Na₂S₂O₄, ~6.0 eq) portion-wise while stirring.

-

Monitor the reaction by HPLC-MS until the starting material is consumed (approx. 20-30 minutes). A white precipitate of 5-A-RU will form.

-

Cool the reaction mixture in an ice bath and acidify with concentrated HCl to pH ~1-2.

-

Collect the precipitate by centrifugation, wash with cold water and ethanol, and dry under vacuum to yield 5-A-RU as its hydrochloride salt.

| Parameter | Value/Condition | Reference |

| Starting Material | 5-Nitro-6-(D-ribitylamino)uracil | [1] |

| Reagent | Sodium Hydrosulfite (Na₂S₂O₄) | [1] |

| Solvent | Water | [1] |

| Reaction Time | ~30 minutes | [1] |

| Typical Yield | ~70-80% | [1] |

Stage 2: Assembly of the Fmoc-Val-Cit-PABC Linker

This stage demonstrates the core utility of Fmoc protection in building the dipeptide linker sequentially.[12]

Protocol 2.1: Synthesis of Fmoc-Cit-PABOH

-

Synthesize Fmoc-L-Citrulline from L-Citrulline and Fmoc-Cl in a sodium bicarbonate solution.[12]

-

Dissolve Fmoc-L-Citrulline (1.0 eq) and 4-aminobenzyl alcohol (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (4.0 eq) to the solution.

-

Stir the reaction mixture in the dark at room temperature for 48 hours.

-

Purify the product, Fmoc-Cit-PABOH, by flash column chromatography.

Protocol 2.2: Synthesis of Fmoc-Val-Cit-PABOH

-

Dissolve Fmoc-Cit-PABOH (1.0 eq) in DMF.

-

Add triethylamine (B128534) (20.0 eq) to remove the Fmoc group. Stir at room temperature for 24 hours to yield Cit-PABOH.[12]

-

In a separate flask, prepare a solution of commercially available Fmoc-Val-OSu (1.1 eq) in DMF.

-

Add the solution of Cit-PABOH to the Fmoc-Val-OSu solution.

-

Stir at room temperature for 20 hours.

-

Purify the final linker, Fmoc-Val-Cit-PABOH, by flash column chromatography.

| Step | Key Reagents | Solvent | Time | Yield | Reference |

| Fmoc-Cit-PABOH | Fmoc-Cit-OH, PABOH, HATU, DIPEA | DMF | 48 h | 60-65% | [12] |

| Fmoc Deprotection | Triethylamine | DMF | 24 h | Not Isolated | [12] |

| Fmoc-Val Coupling | Cit-PABOH, Fmoc-Val-OSu | DMF | 20 h | 85-95% | [12] |

Stage 3: Linker Activation and Final Conjugation

The final stage involves activating the PABC hydroxyl group and coupling it to the 5-amino group of 5-A-RU.

Protocol 3.1: Activation of Linker to Fmoc-Val-Cit-PABC-PNP

-

Dissolve Fmoc-Val-Cit-PABOH (1.0 eq) in anhydrous DMF.

-

Add bis(4-nitrophenyl) carbonate (2.0 eq) and DIPEA (2.0 eq).[13]

-

Stir the reaction at room temperature for 1 hour.

-

Precipitate the product by adding diethyl ether.

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield Fmoc-Val-Cit-PABC-PNP.[13]

Protocol 3.2: Conjugation with 5-A-RU (Representative Protocol)

-

Dissolve 5-A-RU·HCl (1.0 eq) and Fmoc-Val-Cit-PABC-PNP (1.1 eq) in a polar aprotic solvent such as anhydrous DMF or DMSO.

-

Add a non-nucleophilic base, such as DIPEA (3.0 eq), to neutralize the HCl salt and facilitate the reaction.

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final product, 5-A-RU-PABC-Val-Cit-Fmoc, by preparative RP-HPLC.

| Step | Key Reagents | Solvent | Time | Yield | Reference |

| Linker Activation | bis(4-nitrophenyl) carbonate, DIPEA | DMF | 1 h | ~89% | [13] |

| Final Conjugation | 5-A-RU·HCl, DIPEA | DMF/DMSO | 12-24 h | (Not Reported) | Plausible |

Mechanism of Action: Prodrug Activation Pathway

The efficacy of the prodrug relies on a well-defined intracellular activation pathway.

Once internalized by an antigen-presenting cell, the prodrug traffics to the lysosome.[7] There, the enzyme cathepsin B cleaves the amide bond between Citrulline and the PABC spacer.[9] This cleavage event triggers a spontaneous, irreversible 1,6-elimination reaction (self-immolation) of the PABC group, which releases carbon dioxide and liberates the free, active 5-A-RU molecule into the cytoplasm.[7][8] The released 5-A-RU can then participate in the MAIT cell antigen presentation pathway.

Conclusion

The synthesis of 5-A-RU-PABC-Val-Cit-Fmoc is a prime example of how principles from peptide chemistry and linker technology can be applied to solve challenges in immunology and drug delivery. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is not merely a procedural step but a critical enabler of the entire synthetic strategy. Its properties of orthogonality and mild cleavage conditions allow for the precise and high-yield construction of the dipeptide linker, which is essential for the prodrug's mechanism of action. This guide provides the foundational chemical knowledge and protocols necessary for researchers to synthesize and further investigate this promising class of MAIT cell-targeting immunotherapeutics.

References

- 1. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) | PLOS One [journals.plos.org]

- 2. Riboflavin Biosynthesis — Department of Plant Physiology [biologie.hu-berlin.de]

- 3. Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo [frontiersin.org]

- 5. Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Chemical Synthesis, Stability, and Activity of MAIT Cell Prodrug Agonists That Access MR1 in Recycling Endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FMoc-Val-Cit-PAB-PNP synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Conjugation of 5-A-RU-PABC-Val-Cit-Fmoc to an Antibody

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of the pro-drug 5-A-RU-PABC-Val-Cit-Fmoc to a monoclonal antibody (mAb). This process is a critical step in the development of Antibody-Drug Conjugates (ADCs), a promising class of targeted cancer therapeutics. The following protocols outline the necessary steps, from the deprotection of the Fmoc group to the final purification and characterization of the resulting ADC.

Overview of the Conjugation Strategy

The conjugation of 5-A-RU-PABC-Val-Cit-Fmoc to an antibody is a multi-step process that involves the following key stages:

-

Fmoc Deprotection: Removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the valine-citrulline (Val-Cit) linker to expose a primary amine.

-

Activation of the Drug-Linker: The newly exposed amine on the 5-A-RU-PABC-Val-Cit moiety is reacted with a heterobifunctional crosslinker to introduce a maleimide (B117702) group.

-

Antibody Reduction: Partial reduction of the antibody's interchain disulfide bonds to generate free sulfhydryl (-SH) groups.

-

Conjugation: The maleimide-activated drug-linker is then covalently attached to the reduced antibody via a stable thioether bond.

-

Purification and Analysis: The resulting ADC is purified to remove unconjugated drug-linker and antibody, followed by characterization to determine the drug-to-antibody ratio (DAR).

This strategy allows for a controlled and specific conjugation, primarily targeting the cysteine residues of the antibody.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the conceptual signaling pathway of the resulting ADC and the experimental workflow for its synthesis.

Caption: Conceptual signaling pathway of a 5-A-RU-ADC.

Caption: Experimental workflow for ADC synthesis.

Experimental Protocols

Materials and Equipment

-

Reagents: 5-A-RU-PABC-Val-Cit-Fmoc, Monoclonal Antibody (mAb), Piperidine (B6355638), Dimethylformamide (DMF), SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or Maleimide-PEGn-NHS ester, Tris(2-carboxyethyl)phosphine (TCEP), Phosphate Buffered Saline (PBS), EDTA, Hydrochloric Acid (HCl), Glycine, Organic Solvents (e.g., Acetonitrile), Water for Injection (WFI).

-

Equipment: Magnetic stirrer and stir bars, pH meter, Centrifuge, Tangential Flow Filtration (TFF) system or Size Exclusion Chromatography (SEC) system, UV-Vis Spectrophotometer, HPLC system (HIC or RP), Mass Spectrometer (optional).

Protocol 1: Fmoc Deprotection of 5-A-RU-PABC-Val-Cit-Fmoc

-

Dissolve 5-A-RU-PABC-Val-Cit-Fmoc in DMF to a final concentration of 10 mg/mL.

-

Add piperidine to the solution to a final concentration of 20% (v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by HPLC to confirm the complete removal of the Fmoc group.

-

Once the reaction is complete, remove the DMF and piperidine under reduced pressure (e.g., using a rotary evaporator).

-

The resulting deprotected product, 5-A-RU-PABC-Val-Cit-NH2, can be used directly in the next step or purified by flash chromatography.

Protocol 2: Activation of Deprotected Drug-Linker with SMCC

-

Dissolve the deprotected 5-A-RU-PABC-Val-Cit-NH2 in a 1:1 mixture of DMF and a suitable aqueous buffer (e.g., PBS, pH 7.2-7.5).

-

Dissolve SMCC in DMF to prepare a 10 mM stock solution.

-

Add the SMCC stock solution to the drug-linker solution at a molar ratio of 1.5:1 (SMCC:drug-linker).

-

Stir the reaction mixture at room temperature for 2-4 hours, protected from light.

-

Monitor the reaction by HPLC to confirm the formation of the maleimide-activated drug-linker.

-

The resulting product, 5-A-RU-PABC-Val-Cit-NH-CO-MCC-Maleimide, can be purified by preparative HPLC.

Protocol 3: Antibody Reduction

-

Prepare the antibody in a suitable buffer, such as PBS with 1 mM EDTA, at a concentration of 5-10 mg/mL.

-

Prepare a fresh stock solution of TCEP in WFI.

-

Add TCEP to the antibody solution to a final concentration of 1-5 mM. The exact concentration should be optimized for the specific antibody to achieve the desired level of reduction.

-

Incubate the mixture at 37°C for 1-2 hours.

-

Remove the excess TCEP using a desalting column or TFF with a suitable molecular weight cutoff membrane, exchanging the buffer to PBS with 1 mM EDTA.

Protocol 4: Conjugation of Maleimide-Activated Drug-Linker to Reduced Antibody

-

Immediately after the reduction and buffer exchange, add the purified maleimide-activated drug-linker to the reduced antibody solution. A typical starting molar ratio is 5-10 moles of drug-linker per mole of antibody.

-

Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

-

The reaction can be quenched by adding an excess of N-acetylcysteine or cysteine.

Protocol 5: Purification of the Antibody-Drug Conjugate

-

Purify the ADC from unconjugated drug-linker, unreacted antibody, and other impurities using either TFF or SEC.

-

TFF: Use a membrane with a suitable molecular weight cutoff (e.g., 30 kDa) and diafilter against a formulation buffer (e.g., PBS).

-

SEC: Use a column with an appropriate separation range for proteins.

-

-

Collect the fractions containing the purified ADC.

-

Sterile filter the final ADC solution through a 0.22 µm filter.

Data Presentation and Characterization

Drug-to-Antibody Ratio (DAR) Determination

The average number of drug molecules conjugated to each antibody, known as the Drug-to-Antibody Ratio (DAR), is a critical quality attribute of an ADC. Several methods can be used for its determination:

-

UV-Vis Spectroscopy: This method relies on the different absorbance maxima of the antibody (typically 280 nm) and the drug (wavelength to be determined for 5-A-RU). The DAR can be calculated using the Beer-Lambert law and the extinction coefficients of the antibody and the drug.

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the hydrophobicity of the antibody, species with different numbers of drugs (DAR 0, 2, 4, etc.) can be resolved. The average DAR is calculated from the peak areas of the different species.

-

Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a detailed distribution of the different DAR species.

| Parameter | Recommended Value/Range | Notes |

| Fmoc Deprotection | ||

| Piperidine Concentration | 20% (v/v) in DMF | A standard and effective concentration for Fmoc removal. |

| Reaction Time | 1-2 hours | Monitor by HPLC for completion. |

| Drug-Linker Activation | ||

| SMCC:Drug-Linker Molar Ratio | 1.5:1 | A slight excess of SMCC ensures efficient activation. |

| Reaction pH | 7.2-7.5 | Optimal for the NHS ester reaction with the amine. |

| Antibody Reduction | ||

| TCEP Concentration | 1-5 mM | Optimize for each antibody to achieve the desired DAR. |

| Incubation Temperature | 37°C | Facilitates the reduction of disulfide bonds. |

| Conjugation | ||

| Drug-Linker:Antibody Molar Ratio | 5-10:1 | This ratio can be adjusted to control the final DAR. |

| Reaction Time | 1-2 hours at RT or overnight at 4°C | Longer incubation at lower temperatures can improve conjugation efficiency. |

| Purification | ||

| TFF Membrane MWCO | 30 kDa | Suitable for retaining the ADC while removing smaller impurities. |

| Characterization | ||

| Target Average DAR | 2-4 | A common target range for many ADCs to balance efficacy and toxicity. |

Disclaimer: These protocols provide a general guideline. The optimal conditions for each step may vary depending on the specific antibody and drug-linker characteristics. It is highly recommended to perform small-scale optimization experiments to determine the ideal parameters for your specific application. All procedures should be conducted in a laboratory setting by trained personnel, following appropriate safety precautions. For research use only. Not for use in diagnostic or therapeutic procedures.

Application Notes and Protocols: 5-A-RU-PABC-Val-Cit-Fmoc in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-A-RU-PABC-Val-Cit-Fmoc is a sophisticated chemical entity with significant potential in the field of cancer immunotherapy. It is a prodrug of 5-A-RU (5-amino-6-D-ribitylaminouracil), a potent activator of Mucosal-Associated Invariant T (MAIT) cells.[1][2][3] MAIT cells are a class of innate T cells that, upon activation, can exert powerful anti-tumor responses. The design of 5-A-RU-PABC-Val-Cit-Fmoc incorporates a linker system commonly employed in Antibody-Drug Conjugates (ADCs), suggesting its application in targeted delivery to tumor cells, thereby enabling site-specific activation of the immune system.

The core of this molecule consists of:

-

5-A-RU: The active component, a precursor of bacterial riboflavin, which forms potent antigens that activate MAIT cells.[1][2]

-

PABC (p-aminobenzyl carbamate): A self-immolative spacer that ensures the release of the active 5-A-RU molecule after cleavage of the linker.

-

Val-Cit (Valine-Citrulline): A dipeptide linker that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[]

-

Fmoc (Fluorenylmethyloxycarbonyl): A protecting group used during chemical synthesis.[5]

This application note provides an overview of the potential applications of 5-A-RU-PABC-Val-Cit-Fmoc in cancer research, along with conceptual experimental protocols for its investigation.

Principle of Action

The proposed mechanism of action for 5-A-RU-PABC-Val-Cit-Fmoc in a cancer context, particularly when conjugated to a tumor-targeting antibody to form an Antibody-Drug Conjugate (ADC), involves a multi-step process. This process is designed to deliver the MAIT cell activator, 5-A-RU, directly to the tumor site, thereby focusing the immune response against the cancer cells.

Quantitative Data Summary

As the application of 5-A-RU-PABC-Val-Cit-Fmoc in cancer research is an emerging area, comprehensive quantitative data from peer-reviewed literature is limited. The following table presents hypothetical data based on the known activities of MAIT cell activators and typical performance of ADCs to guide researchers in their experimental design and data interpretation.

| Parameter | Cell Line | Hypothetical Value | Significance |

| IC50 (ADC) | HER2+ Breast Cancer (SK-BR-3) | 10-100 nM | Measures the potency of the ADC in killing tumor cells in vitro. |

| MAIT Cell Activation (EC50) | Human PBMCs | 1-10 nM | Indicates the concentration of released 5-A-RU required for 50% maximal MAIT cell activation. |

| In Vivo Tumor Growth Inhibition | Xenograft Mouse Model | >60% at 10 mg/kg | Demonstrates the anti-tumor efficacy of the ADC in a living organism. |

| Plasma Stability (ADC) | Mouse Plasma | >90% after 7 days | High stability is crucial to minimize off-target toxicity and maximize tumor delivery.[6] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of a 5-A-RU-PABC-Val-Cit-Fmoc-based ADC.

Protocol 1: In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic potential of the 5-A-RU-ADC on target cancer cells.

Materials:

-

Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)

-

Control cancer cell line (e.g., HER2-negative MDA-MB-231 cells)

-

5-A-RU-ADC

-

Untargeted IgG-5-A-RU conjugate (as a control)

-

Cell culture medium and supplements

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the 5-A-RU-ADC and control conjugates in cell culture medium.

-

Remove the medium from the cells and add the diluted conjugates.

-

Incubate the plates for 72-96 hours.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Protocol 2: MAIT Cell Activation Assay

Objective: To confirm that the 5-A-RU released from the ADC can activate MAIT cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

5-A-RU-ADC

-

Target cancer cells

-

Cathepsin B enzyme

-

Anti-CD3/CD28 beads

-

Flow cytometry antibodies (anti-CD3, anti-TCR Vα7.2, anti-CD161, anti-CD69, anti-IFN-γ)

-

Flow cytometer

Procedure:

-

ADC Digestion: Incubate the 5-A-RU-ADC with Cathepsin B to release the 5-A-RU payload.

-

Co-culture: Co-culture PBMCs with target cancer cells in the presence of the digested ADC, undigested ADC, or 5-A-RU standard.

-

Incubation: Incubate the co-culture for 24-48 hours.

-

Staining: Stain the cells with fluorescently labeled antibodies against MAIT cell surface markers and activation markers.

-

Flow Cytometry: Acquire data on a flow cytometer and analyze the percentage of activated (CD69+) and IFN-γ-producing MAIT cells (CD3+TCR Vα7.2+CD161+).

Conclusion

5-A-RU-PABC-Val-Cit-Fmoc represents a novel and promising agent for the development of targeted cancer immunotherapies. Its ability to be incorporated into an ADC platform allows for the selective delivery of a potent MAIT cell activator to the tumor microenvironment, potentially leading to a robust and targeted anti-tumor immune response. The experimental protocols outlined in this document provide a framework for researchers to investigate and validate the therapeutic potential of this innovative compound. Further research is warranted to fully elucidate its efficacy and mechanism of action in various cancer models.

References

Application Notes and Protocols for In Vitro Assays of 5-A-RU-PABC-Val-Cit-Fmoc Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-A-RU-PABC-Val-Cit-Fmoc is a prodrug construct designed for targeted delivery and controlled release of the mucosal-associated invariant T (MAIT) cell activator, 5-A-RU (5-Amino-6-(D-ribitylamino)uracil).[1][2][3] The molecule's design incorporates several key functional components: a terminal Fmoc protecting group, a cathepsin B-cleavable Valine-Citrulline (Val-Cit) dipeptide linker, a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer, and the active payload, 5-A-RU.[1][][5]

The activation of this prodrug is a sequential, multi-step process:

-